CU-CPT 4a

Description

Properties

IUPAC Name |

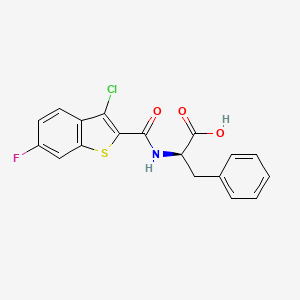

(2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H13ClFNO3S/c19-15-12-7-6-11(20)9-14(12)25-16(15)17(22)21-13(18(23)24)8-10-4-2-1-3-5-10/h1-7,9,13H,8H2,(H,21,22)(H,23,24)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAASQMCXDRISAV-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)C[C@H](C(=O)O)NC(=O)C2=C(C3=C(S2)C=C(C=C3)F)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H13ClFNO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301336697 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

377.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1279713-77-7 | |

| Record name | N-[(3-Chloro-6-fluorobenzo[b]thien-2-yl)carbonyl]-D-phenylalanine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301336697 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

CU-CPT-4a: A Deep Dive into its Mechanism of Action as a Modulator of TLR3-Mediated Ferroptosis

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CU-CPT-4a is a potent and selective small-molecule antagonist of Toll-like receptor 3 (TLR3). Its core mechanism of action lies in its ability to competitively inhibit the binding of double-stranded RNA (dsRNA) to TLR3, thereby attenuating downstream inflammatory signaling pathways. Emerging research has implicated TLR3 activation in the induction of ferroptosis, a novel iron-dependent form of programmed cell death, in cancer cells. This technical guide consolidates the current understanding of CU-CPT-4a's mechanism of action, with a particular focus on its potential role in modulating TLR3-mediated ferroptosis. This document provides a comprehensive overview of the available quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways.

Core Mechanism of Action: TLR3 Antagonism

CU-CPT-4a functions as a direct competitive inhibitor of dsRNA binding to TLR3.[1] This antagonism effectively blocks the initiation of the TLR3 signaling cascade, which is a critical pathway in the innate immune response to viral infections and cellular damage. By preventing the activation of TLR3, CU-CPT-4a has been shown to suppress the production of downstream pro-inflammatory cytokines, including Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-1 beta (IL-1β).[1][2]

Quantitative Data on TLR3 Inhibition:

| Parameter | Value | Cell Line | Inducer | Reference |

| IC50 | 3.44 µM | RAW 264.7 | Poly(I:C) | [1] |

| Ki | 2.96 µM | - | dsRNA | [2] |

The Link Between TLR3 and Ferroptosis in Cancer

Recent studies have unveiled a fascinating connection between TLR3 activation and the induction of ferroptosis in cancer cells. Ferroptosis is a distinct form of regulated cell death characterized by iron-dependent lipid peroxidation. The activation of TLR3 signaling by its agonist, Poly(I:C), has been demonstrated to promote ferroptosis in hepatocellular carcinoma (HCC).[3] This finding suggests that the TLR3 pathway can be leveraged to induce a specific type of cell death in cancer cells.

While direct studies on the effect of CU-CPT-4a on ferroptosis are currently limited, its role as a potent TLR3 antagonist strongly suggests its potential to inhibit or modulate TLR3-mediated ferroptosis. By blocking the initial TLR3 activation, CU-CPT-4a could theoretically prevent the downstream signaling events that lead to the accumulation of lipid peroxides and subsequent ferroptotic cell death.

Signaling Pathway: TLR3-Mediated Signaling

References

CU-CPT-4a: A Selective Antagonist of Toll-Like Receptor 3

A Technical Guide for Researchers and Drug Development Professionals

Abstract

Toll-like receptor 3 (TLR3) plays a crucial role in the innate immune response to viral infections by recognizing double-stranded RNA (dsRNA), a common viral replication intermediate. However, aberrant TLR3 activation can also contribute to the pathogenesis of inflammatory and autoimmune diseases. CU-CPT-4a has emerged as a potent and selective small-molecule inhibitor of TLR3 signaling. This document provides a comprehensive technical overview of CU-CPT-4a, including its mechanism of action, quantitative biochemical and cellular activity, and detailed experimental protocols for its evaluation.

Introduction

Toll-like receptors (TLRs) are a class of pattern recognition receptors that are fundamental to the innate immune system. TLR3 is an endosomal receptor that specifically recognizes dsRNA, triggering a signaling cascade that leads to the production of type I interferons and other pro-inflammatory cytokines. This response is vital for antiviral defense but can be detrimental if dysregulated. Consequently, the development of selective TLR3 inhibitors is of significant interest for the therapeutic intervention in various diseases, including viral infections, autoimmune disorders, and certain cancers.[1] CU-CPT-4a is a small molecule that has been identified as a selective antagonist of TLR3.[1]

Mechanism of Action

CU-CPT-4a functions as a competitive inhibitor of dsRNA binding to TLR3.[2][3] By occupying the dsRNA binding site on the TLR3 ectodomain, CU-CPT-4a prevents the formation of the TLR3/dsRNA signaling complex. This, in turn, inhibits the recruitment of the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β) and the subsequent activation of downstream signaling pathways, including the IRF3 and NF-κB pathways. The ultimate effect is the suppression of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).[2][3][4]

Caption: TLR3 signaling pathway and the inhibitory action of CU-CPT-4a.

Quantitative Data

The inhibitory activity of CU-CPT-4a has been quantified in various assays. The following tables summarize the key quantitative data available for this compound.

Table 1: In Vitro Inhibitory Activity of CU-CPT-4a

| Parameter | Value | Cell Line | Assay |

| IC50 | 3.44 µM | RAW 264.7 | Poly (I:C)-induced TLR3 activation[1][2][3][4] |

| Ki | 2.96 µM | - | Competitive binding with dsRNA for TLR3[2][3] |

Table 2: Selectivity Profile of CU-CPT-4a

| Target | Activity |

| TLR1/2 | Not significantly affected |

| TLR2/6 | Not significantly affected |

| TLR4 | Not significantly affected |

| TLR7 | Not significantly affected |

Experimental Protocols

This section provides detailed methodologies for key experiments to evaluate the activity of CU-CPT-4a.

Cell Culture and Reagents

-

Cell Line: RAW 264.7 murine macrophage cell line.

-

Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL Penicillin, and 100 µg/mL Streptomycin.

-

Incubation Conditions: 37°C in a 5% CO2 humidified incubator.

-

TLR3 Ligand: Polyinosinic:polycytidylic acid (Poly (I:C)).

-

Inhibitor: CU-CPT-4a, dissolved in DMSO to prepare a stock solution.

In Vitro TLR3 Inhibition Assay

This protocol describes the procedure to assess the inhibitory effect of CU-CPT-4a on Poly (I:C)-induced TLR3 activation in RAW 264.7 cells.

Caption: Experimental workflow for in vitro evaluation of CU-CPT-4a.

Detailed Steps:

-

Cell Seeding: Plate RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells per well in 3 mL of complete culture medium.[2]

-

Adherence: Incubate the plates for 24 hours to allow the cells to adhere.[2]

-

Pre-treatment: Remove the old medium and replace it with fresh medium. Add the desired concentration of CU-CPT-4a (e.g., a final concentration of 27 µM for near-complete inhibition) or an equivalent volume of DMSO (vehicle control) to the respective wells. Incubate for 1 hour.[2]

-

Stimulation: Add Poly (I:C) to the wells to a final concentration of 15 µg/mL.[2] Include control wells with only CU-CPT-4a and no Poly (I:C), and wells with neither compound.

-

Incubation: Incubate the plates for an additional 24 hours.[2]

-

Sample Collection:

-

Supernatant: Carefully collect the culture supernatant from each well and store at -80°C for subsequent cytokine analysis by ELISA.

-

Cell Lysate: Wash the cells with ice-cold PBS, then lyse the cells using an appropriate lysis buffer for RNA extraction and subsequent RT-qPCR analysis of cytokine gene expression.

-

Cytokine Quantification by ELISA

-

Coating: Coat a 96-well ELISA plate with the capture antibody for the cytokine of interest (e.g., anti-mouse TNF-α or IL-1β) overnight at 4°C.

-

Blocking: Wash the plate and block with a suitable blocking buffer for 1-2 hours at room temperature.

-

Sample Incubation: Add the collected culture supernatants (diluted as necessary) and a standard curve of the recombinant cytokine to the wells. Incubate for 2 hours at room temperature.

-

Detection: Wash the plate and add the detection antibody conjugated to an enzyme (e.g., HRP). Incubate for 1-2 hours at room temperature.

-

Substrate Addition: Wash the plate and add the substrate solution.

-

Measurement: Stop the reaction and measure the absorbance at the appropriate wavelength using a microplate reader.

-

Analysis: Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

In Vivo Inhibition Study in a Mouse Model of Rabies Virus Infection

This protocol provides a general framework for evaluating the in vivo efficacy of CU-CPT-4a.

Animal Model: Young Swiss albino mice.

Virus: Street rabies virus (SRABV).

Treatment:

-

Infection: Infect mice intracerebrally (i.c.) with a lethal dose (e.g., 100 LD50) of SRABV on day 0.

-

Inhibitor Administration: Treat the infected mice with CU-CPT-4a (e.g., 30 µg per mouse) via intracerebral injection on days 0, 3, and 5 post-infection.

Monitoring and Analysis:

-

Clinical Signs: Monitor the mice daily for the development of clinical signs of rabies.

-

Survival: Record the survival rate of the mice over a defined period (e.g., 21 days).

-

Pathological Analysis: At various time points post-infection (e.g., days 1, 3, 5, 7, 9, 11, and 13), sacrifice a subset of mice and collect brain tissue for:

-

Histopathology: To assess tissue damage and inflammation.

-

Immunohistochemistry/Immunofluorescence: To detect viral antigens and immune cell infiltration.

-

Viral Load Quantification: By RT-qPCR.

-

Cytokine Gene Expression: By RT-qPCR to measure the levels of pro-inflammatory cytokines and interferons.

-

Caption: Logical relationship of CU-CPT-4a's selective TLR3 inhibition.

Conclusion

CU-CPT-4a is a valuable research tool for investigating the role of TLR3 in health and disease. Its high selectivity and characterized mechanism of action make it a strong candidate for further pre-clinical development as a therapeutic agent for conditions driven by excessive TLR3 signaling. The experimental protocols provided herein offer a robust framework for researchers to further explore the potential of CU-CPT-4a and other selective TLR3 inhibitors.

References

Investigating the Role of TLR3 Signaling with CU-CPT-4a: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the use of CU-CPT-4a, a potent and selective inhibitor of Toll-like receptor 3 (TLR3) signaling. This document details the mechanism of action of CU-CPT-4a, its effects on downstream signaling pathways, and provides detailed protocols for in vitro and in vivo experimental setups. The information presented is intended to equip researchers, scientists, and drug development professionals with the necessary knowledge to effectively utilize CU-CPT-4a as a tool to investigate the multifaceted role of TLR3 in health and disease.

Introduction to TLR3 and the Inhibitor CU-CPT-4a

Toll-like receptor 3 (TLR3) is a key pattern recognition receptor of the innate immune system, primarily recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections.[1][2][3] Upon binding to dsRNA in the endosome, TLR3 initiates a signaling cascade that is entirely dependent on the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-β).[1][2] This leads to the activation of transcription factors such as IRF3/7 and NF-κB, culminating in the production of type I interferons (IFNs) and pro-inflammatory cytokines and chemokines.[1][4] While crucial for antiviral defense, dysregulated TLR3 signaling has been implicated in the pathogenesis of various inflammatory and autoimmune diseases.

CU-CPT-4a is a small molecule inhibitor that selectively targets TLR3 signaling.[5][6][7] It acts as a competitive inhibitor, directly competing with dsRNA for binding to TLR3.[5][6] This targeted action prevents the activation of the downstream signaling cascade, thereby inhibiting the production of inflammatory mediators.

Quantitative Data on CU-CPT-4a Activity

The inhibitory potency of CU-CPT-4a has been characterized in various in vitro assays. The following tables summarize the key quantitative data available for this compound.

| Parameter | Value | Cell Line | Assay Condition | Reference |

| IC50 | 3.44 µM | RAW 264.7 | Poly(I:C)-induced Nitric Oxide (NO) production | [6][7] |

| IC90 | 27 µM | RAW 264.7 | Poly(I:C)-induced TNF-α and IL-1β production | [6] |

| Ki | 2.96 µM | - | Competitive binding with dsRNA for TLR3 | [5] |

| Cytotoxicity (IC50) | >100 µM | RAW 264.7 | - | [6] |

Signaling Pathways and Experimental Workflows

To visually represent the complex biological processes involved, the following diagrams have been generated using the DOT language.

TLR3 Signaling Pathway

Caption: Simplified overview of the TLR3 signaling cascade.

Mechanism of CU-CPT-4a Inhibition

Caption: Competitive inhibition of dsRNA binding to TLR3 by CU-CPT-4a.

Experimental Workflow for In Vitro Analysis

References

- 1. Cell culture of RAW264.7 cells [protocols.io]

- 2. Toll-like receptor 3 (TLR3) regulation mechanisms and roles in antiviral innate immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of Extracellular RNA and TLR3‐Trif Signaling in Myocardial Ischemia–Reperfusion Injury - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Effect of inhibition of Toll-like receptor 3 signaling on pathogenesis of rabies virus in mouse model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. A high throughput screening for TLR3-IRF3 signaling pathway modulators identifies several antipsychotic drugs as TLR inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to CU-CPT4a: A Tool for Interrogating Innate Immunity

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of CU-CPT4a, a small molecule inhibitor used in the study of innate immunity. It details the compound's mechanism of action, presents key quantitative data, and offers detailed experimental protocols for its application in a research setting.

Introduction: Targeting the Nexus of Mitochondrial Stress and Innate Immunity

The innate immune system is the body's first line of defense against pathogens and cellular damage. A critical signaling cascade in this system is the cGAS-STING pathway, which is activated by the presence of cytosolic DNA. Under conditions of cellular stress, mitochondrial DNA (mtDNA) can be released from the mitochondria into the cytosol, triggering a potent inflammatory response through this pathway. This process is implicated in a variety of inflammatory diseases and autoimmune disorders.

CU-CPT4a has emerged as a valuable chemical probe for studying these phenomena. It functions by inhibiting the oligomerization of the Voltage-Dependent Anion Channel 1 (VDAC1), a key protein in the outer mitochondrial membrane responsible for regulating the passage of metabolites and ions. By preventing VDAC1 from forming pores, CU-CPT4a effectively blocks the release of mtDNA into the cytosol, thereby preventing the activation of the cGAS-STING pathway and the subsequent production of type I interferons, such as Interferon-β (IFN-β). This guide will delve into the technical details of using CU-CPT4a as a research tool to dissect these critical cellular processes.

Mechanism of Action: Inhibition of VDAC1 Oligomerization

The primary molecular target of CU-CPT4a is the Voltage-Dependent Anion Channel 1 (VDAC1). Under cellular stress, VDAC1 monomers can assemble into oligomeric pores in the outer mitochondrial membrane. These pores are large enough to allow the passage of mitochondrial components, including mtDNA, into the cytoplasm.

CU-CPT4a binds to VDAC1 and inhibits this oligomerization process. By preventing the formation of these pores, CU-CPT4a effectively maintains mitochondrial integrity and prevents the leakage of mtDNA into the cytosol. This, in turn, blocks the activation of the downstream cGAS-STING signaling pathway.

The cGAS-STING Signaling Pathway

The cGAS-STING pathway is a central component of the innate immune response to cytosolic DNA. The key steps are as follows:

-

DNA Sensing: Cyclic GMP-AMP synthase (cGAS) recognizes and binds to double-stranded DNA (dsDNA) in the cytoplasm.

-

Second Messenger Synthesis: Upon binding to DNA, cGAS catalyzes the synthesis of the second messenger cyclic GMP-AMP (cGAMP).

-

STING Activation: cGAMP binds to the Stimulator of Interferon Genes (STING), an endoplasmic reticulum-resident protein.

-

Signal Transduction: This binding event triggers a conformational change in STING, leading to its translocation to the Golgi apparatus. Here, STING recruits and activates TANK-binding kinase 1 (TBK1).

-

IRF3 Phosphorylation: TBK1 then phosphorylates the transcription factor Interferon Regulatory Factor 3 (IRF3).

-

Gene Expression: Phosphorylated IRF3 dimerizes and translocates to the nucleus, where it drives the transcription of genes encoding type I interferons (e.g., IFN-β) and other pro-inflammatory cytokines.

The following diagram illustrates the canonical cGAS-STING signaling pathway.

Mechanism of Inhibition by CU-CPT4a

CU-CPT4a acts upstream of this pathway by preventing the initial trigger: the release of mtDNA. The following diagram illustrates this inhibitory mechanism.

Quantitative Data

While specific quantitative data for CU-CPT4a is not widely published, data for the structurally related and functionally identical compound, VBIT-4, is available and serves as a reliable surrogate. VBIT-4 is a potent inhibitor of VDAC1 oligomerization and its downstream effects.

| Parameter | Cell Line | IC50 Value (µM) | Reference |

| VDAC1 Oligomerization Inhibition | HEK-293 | 1.9 ± 0.08 | [1] |

| Cytochrome c Release Inhibition | HEK-293 | 1.8 ± 0.24 | [1] |

| Apoptosis Inhibition | HEK-293 | 2.9 ± 0.12 | [1] |

Note: The IC50 values represent the concentration of VBIT-4 required to inhibit 50% of the specified activity.

Experimental Protocols

The following protocols provide detailed methodologies for key experiments to study the effects of CU-CPT4a on innate immune signaling.

VDAC Oligomerization Assay

This protocol is used to assess the effect of CU-CPT4a on VDAC1 oligomerization in cultured cells.

Materials:

-

Cell culture medium and supplements

-

CU-CPT4a (or VBIT-4 as a positive control)

-

Apoptosis inducer (e.g., staurosporine)

-

Phosphate-buffered saline (PBS)

-

Cross-linking reagent: Ethylene glycol bis(succinimidyl succinate) (EGS)

-

Lysis buffer (e.g., RIPA buffer) with protease inhibitors

-

SDS-PAGE gels and running buffer

-

Western blot transfer system and membranes

-

Primary antibody against VDAC1

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

Procedure:

-

Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Pre-treat the cells with various concentrations of CU-CPT4a for 1-2 hours.

-

Induction of Oligomerization: Induce VDAC1 oligomerization by treating the cells with an apoptosis inducer (e.g., 1 µM staurosporine for 3-5 hours). Include a vehicle-treated control group.

-

Cell Harvest: Wash the cells with ice-cold PBS and harvest them by scraping.

-

Cross-linking: Resuspend the cell pellet in PBS. Add EGS to a final concentration of 250-300 µM and incubate at 30°C for 15 minutes to cross-link interacting proteins.

-

Quenching: Quench the cross-linking reaction by adding Tris-HCl (pH 7.5) to a final concentration of 50 mM.

-

Cell Lysis: Pellet the cells and lyse them in lysis buffer on ice for 30 minutes.

-

Protein Quantification: Centrifuge the lysates to pellet cell debris and quantify the protein concentration of the supernatant using a standard protein assay (e.g., BCA).

-

Western Blotting: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

-

Immunodetection: Block the membrane and probe with a primary antibody against VDAC1, followed by an HRP-conjugated secondary antibody.

-

Visualization: Visualize the protein bands using a chemiluminescent substrate and an imaging system. VDAC1 monomers will appear at ~32 kDa, with dimers, trimers, and higher-order oligomers appearing at corresponding higher molecular weights.

Detection of Cytosolic Mitochondrial DNA

This protocol describes the quantification of mtDNA in the cytosolic fraction of cells treated with CU-CPT4a.

Materials:

-

Cell culture medium and supplements

-

CU-CPT4a

-

Stimulus for mtDNA release (e.g., H₂O₂)

-

Digitonin lysis buffer (50 mM HEPES, 100 mM KCl, 3 mM MgCl₂, 1 mM DTT, 20 µg/mL digitonin)

-

DNA purification kit

-

qPCR primers for a mitochondrial gene (e.g., MT-CO1) and a nuclear gene (e.g., B2M)

-

qPCR master mix and instrument

Procedure:

-

Cell Treatment: Treat cultured cells with CU-CPT4a followed by a stimulus to induce mtDNA release (e.g., 100 µM H₂O₂ for 18 hours).

-

Cell Fractionation:

-

Harvest and wash the cells in PBS.

-

Resuspend the cell pellet in ice-cold digitonin lysis buffer and incubate on ice for 10 minutes to selectively permeabilize the plasma membrane.

-

Centrifuge at a low speed (e.g., 1,000 x g) for 5 minutes at 4°C to pellet the intact mitochondria and nuclei.

-

Carefully collect the supernatant, which represents the cytosolic fraction.

-

-

DNA Extraction: Purify DNA from the cytosolic fraction using a DNA purification kit according to the manufacturer's instructions.

-

Quantitative PCR (qPCR):

-

Perform qPCR using primers specific for a mitochondrial gene (to detect mtDNA) and a nuclear gene (as a control for contamination).

-

Calculate the relative amount of mtDNA in the cytosol using the ΔΔCt method, normalizing to the nuclear gene.

-

Quantification of IFN-β Secretion by ELISA

This protocol is for measuring the amount of IFN-β secreted into the cell culture medium following treatment with CU-CPT4a and a cGAS-STING pathway agonist.

Materials:

-

Cell culture medium and supplements

-

CU-CPT4a

-

cGAS-STING agonist (e.g., herring testis DNA (HT-DNA) or cGAMP)

-

Human or mouse IFN-β ELISA kit

-

Microplate reader

Procedure:

-

Cell Seeding and Treatment: Seed cells in a multi-well plate. Pre-treat with CU-CPT4a for 1-2 hours.

-

Stimulation: Stimulate the cells with a cGAS-STING agonist (e.g., transfect with HT-DNA or treat with cGAMP) for 18-24 hours.

-

Sample Collection: Collect the cell culture supernatant.

-

ELISA: Perform the IFN-β ELISA according to the manufacturer's protocol. This typically involves:

-

Adding standards and samples to a pre-coated plate.

-

Incubating with a detection antibody.

-

Adding a substrate to develop a colorimetric signal.

-

Stopping the reaction and reading the absorbance on a microplate reader.

-

-

Data Analysis: Calculate the concentration of IFN-β in the samples by comparing their absorbance to the standard curve.

Experimental Workflow Visualization

The following diagram outlines a typical experimental workflow for investigating the inhibitory effects of CU-CPT4a on the cGAS-STING pathway.

Conclusion

CU-CPT4a is a powerful tool for researchers investigating the role of mitochondrial stress in innate immunity. By specifically inhibiting VDAC1 oligomerization, it allows for the controlled study of the consequences of mtDNA release and subsequent cGAS-STING pathway activation. The protocols and data presented in this guide provide a solid foundation for incorporating CU-CPT4a into research aimed at understanding and developing therapeutics for a wide range of inflammatory and autoimmune diseases.

References

The Effect of CU-CPT4a on Cytokine Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth analysis of CU-CPT4a, a potent and selective inhibitor of Toll-like receptor 3 (TLR3) signaling. We explore its mechanism of action and subsequent effects on the production of key pro-inflammatory cytokines. This document details the molecular pathways affected by CU-CPT4a, presents available quantitative data on its inhibitory activity, and offers comprehensive experimental protocols for researchers to investigate its effects in a laboratory setting. The guide is intended to serve as a core resource for professionals in immunology, pharmacology, and drug development who are interested in modulating innate immune responses and cytokine-mediated inflammation.

Introduction

2.1 The Role of Cytokines in Inflammation Cytokines are a broad category of small, secreted proteins that are crucial for cell signaling, particularly in the immune system. They mediate and regulate immunity, inflammation, and hematopoiesis. Pro-inflammatory cytokines, such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1beta (IL-1β), and Interleukin-6 (IL-6), are produced by activated immune cells, like macrophages and monocytes, in response to pathogens or tissue damage. While essential for host defense, the dysregulated overproduction of these cytokines can lead to a "cytokine storm," contributing to the pathophysiology of numerous inflammatory diseases.[1] Therefore, targeting the signaling pathways that lead to their production is a key strategy in the development of novel anti-inflammatory therapeutics.[2]

2.2 Key Signaling Pathways in Cytokine Production

2.2.1 Toll-Like Receptor 3 (TLR3) Signaling Toll-like receptors (TLRs) are a class of pattern recognition receptors that play a critical role in the innate immune system. TLR3 is specialized in recognizing double-stranded RNA (dsRNA), a molecular pattern associated with viral infections. Upon binding to dsRNA, TLR3 initiates a signaling cascade via the adaptor protein TRIF (TIR-domain-containing adapter-inducing interferon-beta). This leads to the activation of transcription factors, primarily Nuclear Factor-kappa B (NF-κB) and Interferon Regulatory Factor 3 (IRF3). Activation of NF-κB drives the transcription of genes encoding pro-inflammatory cytokines, including TNF-α, IL-6, and the precursor form of IL-1β (pro-IL-1β).[3]

2.2.2 The NLRP3 Inflammasome The NLRP3 inflammasome is a multi-protein complex in the cytoplasm of immune cells that is critical for the maturation of IL-1β and IL-18.[4] Its activation is a tightly regulated two-step process.[5]

-

Signal 1 (Priming): This step is typically initiated by the activation of pattern recognition receptors, such as TLRs. The resulting NF-κB activation leads to the transcriptional upregulation of the NLRP3 gene (encoding the NLRP3 sensor protein) and the IL1B gene (encoding pro-IL-1β).[5][6]

-

Signal 2 (Activation): A diverse range of stimuli, including ATP, crystalline substances, or potassium efflux, triggers the assembly of the NLRP3 sensor with the adaptor protein ASC and pro-caspase-1. This proximity induces the auto-cleavage and activation of caspase-1.[5] Active caspase-1 then cleaves pro-IL-1β and pro-IL-18 into their mature, biologically active forms, which are subsequently secreted from the cell.[7]

2.3 Introduction to CU-CPT4a CU-CPT4a is a potent and highly selective small-molecule inhibitor of TLR3 signaling.[3] It functions by competing with dsRNA for binding to the TLR3 receptor, thereby preventing the initiation of the downstream inflammatory cascade.[3] Its ability to suppress the production of key pro-inflammatory cytokines makes it a valuable tool for studying TLR3-mediated immune responses and a potential candidate for therapeutic development.

The Effect of CU-CPT4a on Cytokine Production

3.1 Mechanism of Action CU-CPT4a exerts its inhibitory effect at the apex of the TLR3 signaling pathway. By competitively binding to the TLR3 receptor, it directly blocks the recognition of its natural ligand, dsRNA (or synthetic analogs like Poly(I:C)). This inhibition prevents the conformational changes required for receptor dimerization and the recruitment of the TRIF adaptor protein, effectively shutting down all downstream signaling events, including the activation of NF-κB and IRF3. Consequently, the transcription and subsequent production of TLR3-dependent cytokines, such as TNF-α and IL-1β, are repressed.[3]

3.2 Quantitative Analysis of Cytokine Inhibition CU-CPT4a has been demonstrated to be a specific and potent inhibitor of the TLR3 pathway. The available quantitative data from in vitro assays are summarized below.

| Parameter | Value | Description | Reference |

| IC₅₀ | 3.44 µM | Concentration causing 50% inhibition of Poly(I:C)-induced TLR3 activation in cell-based assays. | [3] |

| Kᵢ | 2.96 µM | Inhibition constant indicating the binding affinity of CU-CPT4a to TLR3 in a competitive binding assay against dsRNA. | [3] |

| Affected Cytokines | TNF-α, IL-1β | Production of these cytokines is repressed following TLR3 stimulation in the presence of CU-CPT4a. | [3] |

3.3 Impact on the NLRP3 Inflammasome Priming By inhibiting the TLR3/TRIF/NF-κB signaling axis, CU-CPT4a effectively blocks the primary priming signal for the NLRP3 inflammasome when TLR3 agonists are the stimulus. This prevents the upregulation of NLRP3 and pro-IL-1β, rendering the cell unresponsive to subsequent activation signals (Signal 2). Therefore, CU-CPT4a can be considered an indirect inhibitor of NLRP3 inflammasome activation under conditions of TLR3-mediated priming.

Experimental Protocols

This section provides detailed methodologies for key experiments to characterize the effect of CU-CPT4a on cytokine production.

4.1 General Experimental Workflow A typical workflow to assess the impact of a compound like CU-CPT4a on cytokine production involves cell culture, treatment with stimuli and the inhibitor, and subsequent analysis of supernatants for secreted cytokines and cell lysates for intracellular signaling events.

4.2 Protocol 1: In Vitro Cell Culture and Stimulation

-

Objective: To treat immune cells with a TLR3 agonist in the presence or absence of CU-CPT4a to induce cytokine production.

-

Cell Lines:

-

Procedure:

-

Seed cells in a 96-well or 12-well tissue culture plate at an appropriate density (e.g., 1 x 10⁵ cells/well for a 96-well plate) and allow them to adhere overnight.[8][11]

-

The next day, remove the culture medium.

-

Add fresh medium containing various concentrations of CU-CPT4a (e.g., 0.1, 1, 10 µM) or vehicle control (DMSO). Pre-incubate for 1 hour at 37°C.

-

Add the TLR3 agonist, Poly(I:C) (e.g., 1-10 µg/mL), to the wells. Include a "no stimulus" control.

-

Incubate the plate for a specified period (e.g., 6 hours for TNF-α mRNA, 18-24 hours for secreted protein) at 37°C in a CO₂ incubator.[9]

-

After incubation, centrifuge the plate (if using suspension cells) and carefully collect the supernatant for cytokine analysis. Store at -80°C.

-

The remaining cells can be lysed for protein or RNA analysis or used for a viability assay.

-

4.3 Protocol 2: Cytokine Quantification by Sandwich ELISA

-

Objective: To measure the concentration of specific cytokines (e.g., TNF-α, IL-6, IL-1β) in the collected cell culture supernatants.[12]

-

Procedure (General):

-

Coating: Coat a 96-well high-protein binding ELISA plate with a capture antibody specific for the cytokine of interest (e.g., anti-human TNF-α) diluted in coating buffer.[13] Incubate overnight at 4°C.

-

Washing: Wash the plate 3-4 times with wash buffer (e.g., PBS with 0.05% Tween-20).[8]

-

Blocking: Block non-specific binding sites by adding blocking buffer (e.g., PBS with 10% FBS or 1% BSA) to each well and incubate for 1-2 hours at room temperature.[8]

-

Sample Incubation: Wash the plate. Add 100 µL of standards (recombinant cytokine in a serial dilution) and experimental supernatants to the appropriate wells. Incubate for 2 hours at room temperature.[8]

-

Detection: Wash the plate. Add the biotinylated detection antibody specific for the cytokine. Incubate for 1 hour at room temperature.[14]

-

Enzyme Conjugation: Wash the plate. Add Streptavidin-HRP (Horseradish Peroxidase). Incubate for 30-60 minutes at room temperature in the dark.

-

Substrate Addition: Wash the plate thoroughly. Add TMB (3,3',5,5'-Tetramethylbenzidine) substrate and incubate until a color change is observed.[8]

-

Stop Reaction: Stop the reaction by adding a stop solution (e.g., 2N H₂SO₄).[8]

-

Read Plate: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cytokine concentrations in the samples by interpolating from the standard curve.

-

4.4 Protocol 3: Assessment of NLRP3 Inflammasome Activation

-

Objective: To determine if CU-CPT4a can block the TLR3-mediated priming step of the NLRP3 inflammasome.

-

Procedure:

-

Priming (Signal 1):

-

Seed BMDMs or differentiated THP-1 cells in a culture plate.

-

Pre-treat cells with CU-CPT4a or vehicle for 1 hour.

-

Stimulate the cells with Poly(I:C) (e.g., 10 µg/mL) for 3-5 hours to prime the inflammasome.[5]

-

-

Activation (Signal 2):

-

Following the priming step, add an NLRP3 activator such as ATP (5 mM) for 30-60 minutes or Nigericin (10-20 µM) for 1-2 hours.[5]

-

-

Measurement:

-

Collect the supernatants and measure mature IL-1β concentration using an ELISA kit as described in Protocol 2.

-

Precipitate proteins from the supernatant (e.g., with methanol/chloroform) to concentrate them for Western blot analysis of active Caspase-1 (p20 subunit).[15]

-

-

4.5 Protocol 4: Western Blot for Caspase-1 Activation

-

Objective: To detect the active (cleaved) form of Caspase-1 in the cell supernatant as a direct marker of inflammasome activation.[7][16]

-

Procedure:

-

Protein Precipitation: Collect 0.5-1 mL of supernatant from inflammasome-activated cells. Add methanol and chloroform to precipitate the proteins. Centrifuge to pellet the protein layer.[15]

-

Sample Preparation: Carefully remove the aqueous and organic layers, wash the protein pellet with methanol, and air-dry. Resuspend the pellet in Laemmli sample buffer. Heat at 95°C for 5-10 minutes.

-

SDS-PAGE: Load the samples onto a polyacrylamide gel (e.g., 12-15%) and separate the proteins by electrophoresis.[17]

-

Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[17]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the cleaved p20 subunit of Caspase-1 overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Wash the membrane. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a chemiluminescence imaging system.[17]

-

4.6 Protocol 5: Cell Viability Assessment (MTT Assay)

-

Objective: To ensure that the observed reduction in cytokines is due to specific pathway inhibition and not a result of CU-CPT4a-induced cell death.[18][19]

-

Procedure:

-

Seed cells in a 96-well plate and treat with CU-CPT4a at the same concentrations and for the same duration as the primary cytokine experiment.

-

After the incubation period, add 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (e.g., 5 mg/mL in PBS) to each well.[20]

-

Incubate the plate for 2-4 hours at 37°C, allowing viable cells with active mitochondrial dehydrogenases to convert the yellow MTT into purple formazan crystals.[21][22]

-

Add 100-150 µL of a solubilization solution (e.g., SDS-HCl or DMSO) to each well to dissolve the formazan crystals.[21]

-

Incubate for an additional 4 hours or overnight at 37°C, shaking gently to ensure complete dissolution.[19]

-

Measure the absorbance of the purple solution at a wavelength of 570 nm (with a reference wavelength of ~630 nm).[22] The intensity of the color is proportional to the number of viable cells.

-

Summary and Future Directions

CU-CPT4a is a valuable pharmacological tool for the specific interrogation of the TLR3 signaling pathway. Its ability to potently inhibit the production of downstream pro-inflammatory cytokines like TNF-α and IL-1β underscores its potential as a lead compound for anti-inflammatory and anti-viral therapies. By blocking the TLR3-mediated priming of the NLRP3 inflammasome, CU-CPT4a also provides a mechanism to dissect the complex interplay between different innate immune signaling pathways.

Future research should focus on validating the efficacy of CU-CPT4a in in vivo models of viral infection and inflammatory disease. Further studies could also explore its effects on other TLR3-dependent cellular responses and its potential for combination therapy with other immunomodulatory agents. The detailed protocols provided in this guide offer a robust framework for researchers to further elucidate the biological activities and therapeutic potential of CU-CPT4a.

References

- 1. caymanchem.com [caymanchem.com]

- 2. Controlling cytokine signaling by constitutive inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Targeting toll-like receptor 4 (TLR4) and the NLRP3 inflammasome: Novel and emerging therapeutic targets for hyperuricaemia nephropathy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Cellular Models and Assays to Study NLRP3 Inflammasome Biology - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Toll-like receptors and NLRP3 inflammasome-dependent pathways in Parkinson’s disease: mechanisms and therapeutic implications - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Assessing Caspase-1 Activation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Cell Culture and estimation of cytokines by ELISA [protocols.io]

- 9. Macrophage Inflammatory Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 10. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 11. Assaying NLRP3-mediated LDH and IL-1β release [protocols.io]

- 12. Detection and Quantification of Cytokines and Other Biomarkers - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Cytokine Elisa [bdbiosciences.com]

- 14. Cytokine Elisa [bdbiosciences.com]

- 15. researchgate.net [researchgate.net]

- 16. Immunoblotting for Active Caspase-1 | Springer Nature Experiments [experiments.springernature.com]

- 17. researchgate.net [researchgate.net]

- 18. MTT assay protocol | Abcam [abcam.com]

- 19. Cell Counting & Health Analysis [sigmaaldrich.com]

- 20. broadpharm.com [broadpharm.com]

- 21. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]

- 22. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

CU-CPT-4a in Viral Infection Research Models: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of CU-CPT-4a, a selective Toll-like receptor 3 (TLR3) inhibitor, and its application in viral infection research models. This document details the mechanism of action, summarizes key quantitative data, provides experimental methodologies, and visualizes relevant pathways and workflows.

Introduction to CU-CPT-4a

CU-CPT-4a is a small molecule antagonist of Toll-like receptor 3 (TLR3), a key pattern recognition receptor in the innate immune system that recognizes double-stranded RNA (dsRNA), a common molecular pattern associated with viral replication. By inhibiting the interaction between dsRNA and TLR3, CU-CPT-4a has been investigated as a potential therapeutic agent to modulate the host immune response to viral infections, particularly by mitigating excessive inflammation that can lead to immunopathology.

Chemical Properties of CU-CPT-4a

| Property | Value |

| Molecular Formula | C18H13ClFNO3S |

| Molecular Weight | 377.8 g/mol |

| IUPAC Name | (2R)-2-[(3-chloro-6-fluoro-1-benzothiophene-2-carbonyl)amino]-3-phenylpropanoic acid |

| CAS Number | 1279713-77-7 |

Mechanism of Action: TLR3 Inhibition

During a viral infection, the host's innate immune system recognizes pathogen-associated molecular patterns (PAMPs). For many viruses, dsRNA is a key PAMP produced during their replication cycle. TLR3, located in the endosomes of immune cells such as dendritic cells and macrophages, as well as on the surface of some epithelial cells, binds to viral dsRNA. This binding triggers a downstream signaling cascade, leading to the production of type I interferons (IFNs) and pro-inflammatory cytokines and chemokines. While this response is crucial for controlling viral replication, an overactive TLR3 response can contribute to tissue damage and severe disease.

CU-CPT-4a acts as a competitive inhibitor, preventing dsRNA from binding to TLR3. This inhibition modulates the downstream signaling pathways, leading to a reduction in the production of inflammatory mediators.

Signaling Pathway of TLR3 Inhibition by CU-CPT-4a

The following diagram illustrates the TLR3 signaling pathway and the point of intervention by CU-CPT-4a.

Caption: TLR3 signaling pathway and inhibition by CU-CPT-4a.

CU-CPT-4a in a Rabies Virus Infection Model

The primary in vivo research on CU-CPT-4a has been conducted in a mouse model of rabies virus infection. Rabies is a neurotropic virus that induces a fatal encephalomyelitis. The host immune response, particularly the inflammatory component, is thought to play a significant role in the pathogenesis of the disease.

Quantitative Data

While the published literature indicates a reduction in viral load and cytokine expression with CU-CPT-4a treatment, specific quantitative data from the primary study by Sardana et al. (2022) is not publicly available. The findings are summarized qualitatively in the following tables.

Table 1: Antiviral Efficacy of CU-CPT-4a against Street Rabies Virus (SRABV) in Mice

| Parameter | Mock-Treated Group | CU-CPT-4a-Treated Group |

| Viral Load in Brain | High | Low[1][2] |

| Negri Bodies Formation | Numerous | Significantly Reduced[1][2] |

| Clinical Signs | Severe | Delayed and Reduced Intensity[1][2] |

| Survival Time | Standard | Increased[1][2] |

Table 2: Effect of CU-CPT-4a on Host Response in SRABV-Infected Mice

| Parameter | Mock-Treated Group | CU-CPT-4a-Treated Group |

| Pro-inflammatory Cytokine Expression | Increased | Decreased[1][2] |

| Interferon Expression | Increased | Decreased[1][2] |

| CD4+/CD8+ T-cell Ratio | Altered | Normal[1][2] |

| Apoptotic Cells (TUNEL assay) | Increased | Reduced[1][2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the research on CU-CPT-4a and rabies virus.

In Vivo Mouse Model of Rabies Virus Infection

-

Animal Model: Young Swiss albino mice.

-

Virus Strain: Street rabies virus (SRABV).

-

Infection: Intracerebral (i/c) inoculation with 100 LD50 of SRABV on day 0.

-

Treatment: Intracerebral administration of 30 µg of CU-CPT-4a on days 0, 3, and 5 post-infection.[1]

-

Sample Collection: Brain tissue collected at 1, 3, 5, 7, 9, 11, and 13 days post-infection.[1]

Real-Time PCR for Viral Load and Cytokine Gene Expression

-

RNA Extraction: Total RNA is extracted from brain tissue samples using a suitable RNA isolation kit.

-

cDNA Synthesis: Reverse transcription is performed to synthesize cDNA from the extracted RNA.

-

Real-Time PCR: Quantitative PCR is carried out using specific primers for the rabies virus nucleoprotein (N) gene and for target cytokine genes (e.g., TNF-α, IL-1β, IFN-β). A housekeeping gene (e.g., GAPDH) is used for normalization.

-

Data Analysis: The relative expression levels of the target genes are calculated using the comparative Ct (ΔΔCt) method.

Histopathology and Seller's Staining for Negri Bodies

-

Tissue Processing: Brain tissue is fixed in 10% neutral buffered formalin, processed, and embedded in paraffin.

-

Sectioning: 4-5 µm thick sections are cut and mounted on glass slides.

-

Staining:

-

For general histopathology, sections are stained with hematoxylin and eosin (H&E).

-

For Negri bodies, Seller's stain (a mixture of basic fuchsin and methylene blue in methanol) is applied to the sections for a few seconds, followed by a water rinse.

-

-

Microscopy: Slides are examined under a light microscope for pathological changes and the presence of magenta-colored Negri bodies within the cytoplasm of neurons.

TUNEL Assay for Apoptosis

-

Tissue Preparation: Paraffin-embedded brain sections are deparaffinized and rehydrated.

-

Permeabilization: Sections are treated with proteinase K to permeabilize the tissue.

-

TUNEL Reaction: The sections are incubated with a mixture of terminal deoxynucleotidyl transferase (TdT) and fluorescein-dUTP, which labels the 3'-hydroxyl ends of fragmented DNA.

-

Detection: The incorporated fluorescein is detected using an anti-fluorescein antibody conjugated to a reporter enzyme (e.g., horseradish peroxidase), followed by the addition of a substrate to produce a colored precipitate.

-

Counterstaining and Microscopy: Sections are counterstained (e.g., with hematoxylin) and examined under a microscope for cells with stained nuclei, indicating apoptosis.

Flow Cytometry for CD4+/CD8+ T-cell Ratio

-

Single-Cell Suspension: A single-cell suspension is prepared from brain tissue by mechanical dissociation and enzymatic digestion.

-

Leukocyte Isolation: Leukocytes are isolated from the cell suspension using a density gradient centrifugation method.

-

Staining: The isolated cells are stained with fluorescently labeled antibodies specific for mouse CD4 and CD8 surface markers.

-

Flow Cytometry: The stained cells are analyzed on a flow cytometer to determine the percentage of CD4+ and CD8+ T-cells.

-

Data Analysis: The ratio of CD4+ to CD8+ T-cells is calculated.

Experimental Workflow

The following diagram outlines the general workflow for the in vivo evaluation of CU-CPT-4a in the rabies virus infection model.

References

The Selective TLR3 Antagonist CU-CPT4a: A Technical Guide to its Impact on Inflammatory Responses

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth exploration of CU-CPT4a, a potent and selective small-molecule inhibitor of Toll-like receptor 3 (TLR3) signaling. Herein, we detail its mechanism of action, its impact on inflammatory responses, and comprehensive experimental protocols for its characterization. Quantitative data are presented in structured tables for clarity, and key signaling pathways and experimental workflows are visualized using Graphviz diagrams. This document serves as a critical resource for researchers investigating TLR3-mediated inflammation and for professionals in the field of drug discovery and development.

Introduction to CU-CPT4a and TLR3-Mediated Inflammation

Toll-like receptor 3 (TLR3) is a pattern recognition receptor crucial to the innate immune system. It recognizes double-stranded RNA (dsRNA), a molecular pattern associated with viral infections, and initiates a signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons.[1] This response is vital for antiviral defense but can also contribute to the pathology of various inflammatory and autoimmune diseases when dysregulated.

CU-CPT4a has emerged as a highly selective antagonist of TLR3.[2] It functions by competitively inhibiting the binding of dsRNA to TLR3, thereby blocking the initiation of the downstream signaling pathway.[3][4] This targeted inhibition makes CU-CPT4a a valuable tool for studying the role of TLR3 in various physiological and pathological processes and a potential therapeutic agent for diseases driven by aberrant TLR3 activation.

Quantitative Data on CU-CPT4a Activity

The following tables summarize the key quantitative parameters that define the inhibitory activity of CU-CPT4a.

Table 1: In Vitro Inhibitory Activity of CU-CPT4a

| Parameter | Value | Cell Line | Assay Condition | Reference |

| IC50 (TLR3 Activation) | 3.44 µM | RAW 264.7 | Poly(I:C)-induced | [3] |

| Ki (dsRNA Binding) | 2.96 µM | - | Competitive binding with dsRNA for TLR3 | [3] |

| IC90 (TNF-α & IL-1β production) | 27 µM | RAW 264.7 | Poly(I:C)-induced | [4] |

Table 2: Selectivity Profile of CU-CPT4a

| Target | Activity | Reference |

| TLR1/2 | No significant inhibition | [4] |

| TLR2/6 | No significant inhibition | [4] |

| TLR4 | No significant inhibition | [4] |

| TLR7 | No significant inhibition | [4] |

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the anti-inflammatory effects of CU-CPT4a.

In Vitro Inhibition of TLR3 Signaling in Macrophages

This protocol details the methodology to assess the inhibitory effect of CU-CPT4a on the production of pro-inflammatory cytokines in a macrophage cell line stimulated with a TLR3 agonist.

Cell Line: RAW 264.7 (murine macrophage)

Materials:

-

RAW 264.7 cells

-

DMEM (supplemented with 10% FBS, 100 U/mL penicillin, 100 µg/mL streptomycin)

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

CU-CPT4a

-

6-well plates

-

Phosphate-buffered saline (PBS)

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in 6-well plates at a density of 1 x 10^6 cells/well in 2 mL of complete DMEM.

-

Incubation: Incubate the cells for 24 hours at 37°C in a humidified atmosphere with 5% CO2.

-

Treatment:

-

Carefully aspirate the culture medium.

-

Add fresh, pre-warmed complete DMEM.

-

Add Poly(I:C) to a final concentration of 10 µg/mL to stimulate TLR3.

-

In designated wells, add CU-CPT4a at various concentrations (e.g., a dose-response from 0.1 µM to 100 µM) 1 hour prior to Poly(I:C) stimulation.

-

Include appropriate controls: vehicle control (e.g., DMSO), Poly(I:C) alone, and CU-CPT4a alone.

-

-

Incubation: Incubate the treated cells for 24 hours at 37°C and 5% CO2.

-

Supernatant Collection: Collect the cell culture supernatants and centrifuge at 1,500 rpm for 10 minutes to remove cellular debris.

-

Cytokine Analysis: Measure the concentrations of TNF-α and IL-1β in the supernatants using specific ELISA kits according to the manufacturer's instructions.

Competitive dsRNA Binding Assay

This protocol describes a general method to determine the competitive binding affinity (Ki) of CU-CPT4a for TLR3 against a labeled dsRNA analog.

Materials:

-

Recombinant human or murine TLR3 protein

-

Radiolabeled or fluorescently labeled dsRNA analog (e.g., [3H]-Poly(I:C) or a fluorescent derivative)

-

CU-CPT4a

-

Binding buffer (e.g., Tris-HCl buffer with appropriate salts and detergents)

-

96-well filter plates or scintillation vials

-

Scintillation counter or fluorescence plate reader

Procedure:

-

Reaction Setup: In a 96-well plate, combine the following in binding buffer:

-

A fixed concentration of recombinant TLR3 protein.

-

A fixed concentration of labeled dsRNA (typically at or below its Kd).

-

A range of concentrations of CU-CPT4a.

-

-

Incubation: Incubate the reaction mixture at room temperature for a sufficient time to reach equilibrium (e.g., 1-2 hours).

-

Separation of Bound and Free Ligand:

-

Filtration Assay: Rapidly filter the reaction mixture through a filter plate that retains the protein-ligand complexes. Wash the filters with ice-cold binding buffer to remove unbound labeled dsRNA.

-

Scintillation Proximity Assay (SPA): If using SPA beads coated with TLR3, the binding event will bring the radiolabel into proximity with the scintillant in the bead, generating a signal.

-

-

Detection:

-

Filtration Assay: Measure the radioactivity retained on the filters using a scintillation counter.

-

SPA: Measure the light output using a suitable plate reader.

-

-

Data Analysis:

-

Plot the percentage of specific binding of the labeled dsRNA against the concentration of CU-CPT4a.

-

Determine the IC50 value from the resulting competition curve.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the labeled dsRNA and Kd is its dissociation constant.

-

In Vivo Anti-Inflammatory Activity Assessment in a Mouse Model

This protocol outlines a general procedure for evaluating the in vivo efficacy of CU-CPT4a in a mouse model of neuroinflammation induced by a viral pathogen.

Animal Model: Swiss albino mice

Materials:

-

Street Rabies Virus (SRV)

-

CU-CPT4a

-

Sterile saline

-

Anesthesia

-

Brain homogenization buffer (e.g., PBS with protease inhibitors)

-

ELISA kits for murine pro-inflammatory cytokines (e.g., TNF-α, IL-1β, IL-6)

Procedure:

-

Animal Grouping: Divide mice into experimental groups:

-

Control (mock-infected)

-

SRV-infected + vehicle

-

SRV-infected + CU-CPT4a

-

-

Infection and Treatment:

-

Infect mice intracerebrally with a lethal dose of SRV.

-

Administer CU-CPT4a intracerebrally at a specified dose (e.g., 30 µg per mouse) at defined time points post-infection (e.g., 0, 3, and 5 days).

-

-

Monitoring: Monitor the animals daily for clinical signs of disease and mortality.

-

Tissue Collection: At predetermined time points, euthanize a subset of animals from each group and carefully dissect the brains.

-

Tissue Processing:

-

Homogenize the brain tissue in ice-cold homogenization buffer.

-

Centrifuge the homogenates at high speed (e.g., 10,000 x g) at 4°C to pellet cellular debris.

-

Collect the supernatant containing the soluble proteins.

-

-

Cytokine Analysis: Measure the levels of pro-inflammatory cytokines in the brain homogenates using specific ELISA kits.

Signaling Pathways and Visualizations

CU-CPT4a exerts its anti-inflammatory effects by inhibiting the TLR3 signaling pathway. The following diagrams, generated using the DOT language for Graphviz, illustrate the key molecular interactions and experimental workflows.

TLR3 Signaling Pathway

Caption: TLR3 signaling pathway initiated by dsRNA and inhibited by CU-CPT4a.

In Vitro Experimental Workflow

Caption: Workflow for in vitro assessment of CU-CPT4a's inhibitory effect.

Competitive Binding Assay Workflow

Caption: Workflow for the competitive dsRNA binding assay.

Conclusion

CU-CPT4a is a well-characterized, selective inhibitor of TLR3 signaling that serves as an invaluable tool for immunological research. Its ability to specifically block the dsRNA-TLR3 interaction allows for the precise dissection of TLR3's role in inflammatory processes. The quantitative data and detailed protocols provided in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize CU-CPT4a in their studies and to explore its therapeutic potential in a range of inflammatory and autoimmune disorders. Further investigation into its in vivo efficacy and safety profile will be critical in translating its promising preclinical activity into clinical applications.

References

An In-depth Technical Guide on Emerging Therapeutic Strategies for Radiation-Induced Gastrointestinal Syndrome

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Initial searches for the specific compound "CU-CPT-4a" did not yield any publicly available information. Therefore, this guide focuses on the broader landscape of investigational therapeutic agents and their mechanisms in the context of radiation-induced gastrointestinal syndrome (RIGS), a topic of significant interest in oncology and radiation biology.

Executive Summary

Radiation-induced gastrointestinal syndrome (RIGS) is a severe and often dose-limiting toxicity associated with abdominopelvic radiotherapy and a major cause of morbidity in radiological emergencies. The pathophysiology of RIGS is complex, primarily driven by the depletion of intestinal stem cells (ISCs), leading to mucosal barrier breakdown, inflammation, and subsequent systemic complications. This technical guide provides a comprehensive overview of the molecular mechanisms underlying RIGS and details emerging therapeutic strategies aimed at mitigating this condition. We delve into the roles of key signaling pathways, including p53-mediated apoptosis, Wnt/β-catenin and Notch in ISC regeneration, and the protective functions of sirtuins. This document synthesizes preclinical data on various investigational compounds, presents detailed experimental protocols for assessing their efficacy, and visualizes the intricate signaling networks involved.

Pathophysiology of Radiation-Induced Gastrointestinal Syndrome

Exposure of the gastrointestinal tract to high doses of ionizing radiation initiates a cascade of cellular and molecular events that culminate in RIGS. The primary targets are the rapidly proliferating crypt base columnar cells, including the Lgr5+ intestinal stem cells, which are crucial for epithelial renewal.

Radiation-induced damage occurs through both direct and indirect mechanisms. Direct damage involves the ionization of macromolecules, particularly DNA, leading to single and double-strand breaks. Indirect damage is mediated by the radiolysis of water, which generates reactive oxygen species (ROS) that inflict further cellular injury.

The key pathological consequences include:

-

Intestinal Stem Cell Depletion: The loss of ISCs impairs the regenerative capacity of the intestinal epithelium, leading to villus blunting, malabsorption, and loss of barrier function.

-

DNA Damage and Apoptosis: DNA double-strand breaks trigger the activation of the p53 tumor suppressor protein, which in turn induces cell cycle arrest and apoptosis, primarily through the upregulation of pro-apoptotic proteins like PUMA (p53 upregulated modulator of apoptosis). While p53-mediated cell cycle arrest can provide time for DNA repair, excessive apoptosis contributes to the depletion of the stem cell pool.[1][2][3]

-

Inflammation: Damage to the intestinal mucosa leads to the release of pro-inflammatory cytokines and chemokines, recruiting immune cells and exacerbating tissue injury.

Therapeutic Strategies and Investigational Agents

A variety of strategies are being explored to counteract the detrimental effects of radiation on the gastrointestinal tract. These approaches target different aspects of the pathophysiology of RIGS, from preventing initial damage to promoting tissue regeneration.

Small Molecule Inhibitors of Apoptosis

Given the central role of p53-mediated apoptosis in ISC depletion, its inhibition is a promising therapeutic strategy.

-

Pifithrin-α: This small molecule inhibitor of p53 has been shown to limit radiation-induced apoptosis in normal tissues without compromising the radiosensitivity of tumors.[1] Pifithrin-α appears to reduce p53-induced DNA replication arrest in tissues with high proliferation rates.[1]

-

GSK-3 Inhibitors (e.g., CHIR99021): These compounds have been proposed for radioprotection as they can decrease the induction of the pro-apoptotic protein PUMA without affecting the p53-p21 axis, which is important for cell cycle arrest and DNA repair.[1]

Modulators of Intestinal Stem Cell Regeneration

Enhancing the regenerative capacity of the intestine is a key strategy for mitigating RIGS.

-

Wnt/β-catenin Pathway Agonists: The Wnt signaling pathway is essential for maintaining the homeostasis of ISCs.[4][5] Administration of Wnt agonists, such as R-spondin 1, has been shown to stimulate ISC proliferation and regeneration following radiation exposure.[4] Another approach involves the use of small molecules like BCN057, a canonical Wnt/β-catenin signaling agonist, which has been shown to enhance crypt formation efficiency after irradiation.[6]

-

Notch Signaling Modulators: The Notch pathway interacts with Wnt signaling to regulate ISC fate. While excessive activation can lead to ISC depletion, controlled modulation is crucial for proper regeneration.[6]

-

Wnt11: This non-canonical Wnt ligand has been found to be over-expressed during the regeneration of intestinal stem cells and can facilitate the proliferation of intestinal organoids after irradiation.[7][8]

Sirtuin Activators

Sirtuins are a class of NAD+-dependent deacetylases that play crucial roles in cellular stress responses, including DNA repair and antioxidant defense.

-

Resveratrol: This natural polyphenol is a known activator of SIRT1. It has been shown to protect intestinal epithelial cells from radiation-induced damage by promoting autophagy and inhibiting apoptosis.[9] The protective effects are mediated, at least in part, through the activation of SIRT1 and subsequent modulation of the PI3K/AKT/mTOR pathway.[6]

-

Other Sirtuin Activators: Novel synthetic sirtuin activators, such as SRT1720, have shown potent activation of SIRT1 and may hold therapeutic potential for radioprotection.[10]

Antioxidants and Natural Compounds

Given the role of oxidative stress in radiation-induced damage, antioxidants are a logical therapeutic approach.

-

Alpha-lipoic acid: This antioxidant has been shown to mitigate morphological changes in the small and large intestine following radiation exposure in preclinical models.[11]

-

Curcumin: This polyphenol possesses anti-inflammatory and antioxidant properties and has been shown to protect the gastrointestinal tract from various insults.[12]

-

Quercetin: This flavonoid has demonstrated preventive effects against radiation-induced oral mucositis by reducing ROS generation and inflammation.[13]

-

Vitamins: Vitamins C and E have shown some protective effects against radiation-induced intestinal damage in preclinical studies, primarily through their antioxidant properties.[12]

Quantitative Data from Preclinical Studies

The following tables summarize key quantitative data from preclinical studies on various radioprotective agents.

| Compound/Agent | Animal Model | Radiation Dose & Regimen | Key Quantitative Findings | Reference |

| Compound 8 (Aminothiol) | Mice | 8 Gy Total Body Irradiation | Significantly improved 30-day survival rate compared to vehicle control. Maintained crypt-villus structures and improved survival of Lgr5+, Ki67+, and lysozyme+ cells. | [14] |

| Dimethyloxallyl glycine (DMOG) | Mice | Not Specified | Mitigates radiation-induced damage when administered 24 hours after irradiation. | [1] |

| Resveratrol | Mice | 7 Gy Total Body Irradiation | Mitigated morphological changes in the duodenum, jejunum, and colon. | [11] |

| Alpha-lipoic acid | Mice | 7 Gy Total Body Irradiation | Mitigated morphological changes in the duodenum, jejunum, and colon. | [11] |

| Wnt11 Conditioned Medium | Mouse Intestinal Organoids | Not Specified | Increased the size and number of buddings of newborn organoids after irradiation. | [7][8] |

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the efficacy of radioprotective agents against RIGS.

Murine Model of Radiation-Induced Gastrointestinal Syndrome

-

Animals: Male C57BL/6 mice, 8-10 weeks old, are typically used.

-

Irradiation: Mice are exposed to a single dose of total body irradiation (TBI) or whole abdominal irradiation (WAI) using a Cesium-137 or Cobalt-60 source. Doses typically range from 7 to 15 Gy, depending on the desired severity of the syndrome.

-

Compound Administration: The investigational agent is administered via a clinically relevant route (e.g., oral gavage, intraperitoneal injection) at a specified time point before or after irradiation.

-

Endpoints:

-

Survival: Mice are monitored for 30 days, and survival curves are generated.

-

Histopathology: Sections of the small intestine (jejunum) are collected at various time points post-irradiation, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin and eosin (H&E) to assess villus length, crypt depth, and overall mucosal architecture.

-

Crypt Survival Assay (Microcolony Assay): At 3.5 days post-irradiation, intestinal cross-sections are evaluated for the number of surviving crypts, defined as crypts containing at least five regenerating cells.

-

Immunohistochemistry/Immunofluorescence: Staining for markers such as Ki67 (proliferation), cleaved caspase-3 (apoptosis), Lgr5 (intestinal stem cells), and γ-H2AX (DNA double-strand breaks) is performed to assess cellular responses.

-

Intestinal Organoid Culture

-

Isolation of Intestinal Crypts: Small intestinal crypts are isolated from mice by mechanical dissociation and enzymatic digestion.

-

Culture: Isolated crypts are embedded in Matrigel and cultured in a specialized medium containing growth factors such as EGF, Noggin, and R-spondin.

-

Irradiation and Treatment: Established organoids are irradiated and treated with the investigational compound.

-

Endpoints:

-

Organoid Viability: Assessed using assays such as CellTiter-Glo.

-

Organoid Morphology: Changes in size, budding frequency, and overall structure are monitored using brightfield microscopy.

-

Gene and Protein Expression: Organoids are harvested for qPCR or Western blotting to analyze the expression of relevant genes and proteins.

-

Visualization of Signaling Pathways and Workflows

The following diagrams, generated using the DOT language, illustrate key signaling pathways and experimental workflows discussed in this guide.

References

- 1. Reducing radiation-induced gastrointestinal toxicity — the role of the PHD/HIF axis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine | Cancer Biology & Medicine [cancerbiomed.org]

- 3. Role of p53 in Anticancer Drug Treatment- and Radiation-Induced Injury in Normal Small Intestine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mechanisms modulating the activities of intestinal stem cells upon radiation or chemical agent exposure - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Insights into intestinal regeneration signaling mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Radiation-induced intestinal injury: from molecular mechanisms to clinical translation [frontiersin.org]

- 7. Regulation of the regeneration of intestinal stem cells after irradiation - Liang - Annals of Translational Medicine [atm.amegroups.org]

- 8. researchgate.net [researchgate.net]

- 9. meridian.allenpress.com [meridian.allenpress.com]

- 10. Sirtuin activators and inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Therapeutic Potential of Natural Plant Products and their Metabolites in Preventing Radiation Enteropathy resulting from Abdominal or Pelvic Irradiation - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Protective mechanism of a novel aminothiol compound on radiation-induced intestinal injury - PubMed [pubmed.ncbi.nlm.nih.gov]

The TLR3 Inhibitor CU-CPT-4a: A Technical Guide for Basic Research Applications

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the basic research applications of CU-CPT-4a, a potent and selective inhibitor of Toll-like receptor 3 (TLR3). This document details its mechanism of action, summarizes key quantitative data, provides representative experimental protocols, and visualizes relevant biological pathways and workflows.

Introduction to CU-CPT-4a

CU-CPT-4a is a small molecule antagonist of TLR3 signaling. It functions by competitively inhibiting the binding of double-stranded RNA (dsRNA) to TLR3. This inhibitory action prevents the initiation of the downstream signaling cascade that leads to the production of pro-inflammatory cytokines and type I interferons. The high selectivity of CU-CPT-4a for TLR3 makes it a valuable tool for investigating the specific roles of the TLR3 pathway in various physiological and pathological processes, including viral infections, autoimmune disorders, and cancer.

Mechanism of Action

TLR3 is a pattern recognition receptor that recognizes dsRNA, a molecular pattern associated with viral infections. Upon binding dsRNA in the endosome, TLR3 dimerizes and recruits the adaptor protein Toll-interleukin 1 receptor (TIR) domain-containing adapter-inducing interferon-β (TRIF). This initiates a signaling cascade that bifurcates into two main branches:

-

MyD88-independent pathway leading to IRF3 activation: TRIF interacts with TRAF3 and TANK-binding kinase 1 (TBK1), leading to the phosphorylation and activation of interferon regulatory factor 3 (IRF3). Activated IRF3 translocates to the nucleus and induces the expression of type I interferons (e.g., IFN-α and IFN-β).

-

NF-κB and MAPK activation: TRIF also interacts with TRAF6 and RIP1, leading to the activation of the transcription factor nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinases (MAPKs) such as p38 and JNK. This results in the production of pro-inflammatory cytokines like tumor necrosis factor-alpha (TNF-α) and interleukin-1beta (IL-1β).

CU-CPT-4a directly interferes with the initial step of this cascade by competing with dsRNA for the binding site on TLR3. This prevents the activation of the receptor and the subsequent downstream signaling events.

Data Presentation

The following tables summarize the key quantitative data reported for CU-CPT-4a.

Table 1: In Vitro Efficacy of CU-CPT-4a

| Parameter | Value | Cell Line | Assay |

| IC50 | 3.44 µM | RAW 264.7 | Poly (I:C)-induced TLR3 activation |

| Ki | 2.96 µM | - | Competition with dsRNA for TLR3 binding |

Table 2: Effect of CU-CPT-4a on Cytokine Production

| Cytokine | Inhibition | Cell Line |

| TNF-α | Repressed | RAW 264.7 |

| IL-1β | Repressed | RAW 264.7 |

Experimental Protocols

The following are representative protocols for experiments involving CU-CPT-4a. These are generalized procedures and should be optimized for specific experimental conditions.

In Vitro TLR3 Inhibition Assay

This protocol describes a method to assess the inhibitory effect of CU-CPT-4a on TLR3 activation in a macrophage cell line.

Materials:

-

RAW 264.7 macrophage cells

-

CU-CPT-4a

-

Polyinosinic:polycytidylic acid (Poly(I:C))

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

Griess Reagent system for nitrite determination

-

ELISA kits for TNF-α and IL-1β

Procedure:

-

Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of 1 x 10^5 cells/well and incubate overnight.

-

Compound Treatment: Pre-treat the cells with varying concentrations of CU-CPT-4a (e.g., 0.1 to 100 µM) for 1 hour.

-

TLR3 Stimulation: Stimulate the cells with Poly(I:C) (a synthetic analog of dsRNA) at a final concentration of 10 µg/mL. Include a vehicle control (no CU-CPT-4a) and an unstimulated control (no Poly(I:C)).

-

Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

-

Supernatant Collection: Centrifuge the plate and collect the supernatant for cytokine analysis.

-

Nitric Oxide (NO) Measurement: Measure the concentration of nitrite (a stable product of NO) in the supernatant using the Griess Reagent system according to the manufacturer's instructions.

-

Cytokine Measurement: Quantify the levels of TNF-α and IL-1β in the supernatant using specific ELISA kits according to the manufacturer's instructions.

-

Data Analysis: Calculate the IC50 value for CU-CPT-4a based on the inhibition of NO production or cytokine release.

In Vivo Inhibition of TLR3 Signaling in a Mouse Model

This protocol is based on a study investigating the effect of CU-CPT-4a in a mouse model of rabies virus infection.

Materials:

-

Swiss albino mice

-

Street rabies virus (SRABV)

-

CU-CPT-4a

-

Anesthetic

-

Materials for intracerebral injection

-

Materials for tissue collection and processing (histopathology, real-time PCR, etc.)

Procedure:

-

Animal Infection: Young Swiss albino mice are infected intracerebrally with a lethal dose (e.g., 100 LD50) of SRABV on day 0.

-

Inhibitor Treatment: A treatment group receives intracerebral injections of CU-CPT-4a (e.g., 30 µg) at specified time points post-infection (e.g., 0, 3, and 5 days). A control group receives a vehicle control.

-

Monitoring: Monitor the mice daily for clinical signs of rabies and survival.

-

Sample Collection: At predetermined time points (e.g., 1, 3, 5, 7, 9, 11, and 13 days post-infection), a subset of mice from each group is euthanized.

-

Tissue Analysis: Brain tissue is collected for various analyses, including:

-

Histopathology: To assess pathological lesions.

-

Immunofluorescence/Immunohistochemistry: To detect viral antigens and cellular markers.

-

Real-time PCR: To quantify viral load and the expression of cytokine and interferon genes.

-

TUNEL assay: To assess apoptosis.

-

Flow cytometry: To analyze immune cell populations.

-

-